Exact Mass and Molecular Weight Analysis of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate: A Comprehensive Technical Guide
Exact Mass and Molecular Weight Analysis of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug development, pyrimidine derivatives serve as foundational pharmacophores for antiviral, antineoplastic, and immunomodulatory therapeutics. Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (CAS: 78202-43-4)—a highly functionalized analog structurally related to thymine and orotic acid—requires rigorous analytical characterization before integration into synthetic pipelines or biological assays.
This whitepaper provides an authoritative, in-depth guide to the exact mass and molecular weight profiling of this compound. By synthesizing fundamental physicochemical data with advanced High-Resolution Mass Spectrometry (HRMS) workflows, this document equips analytical scientists with self-validating protocols to ensure absolute structural integrity and data trustworthiness.
Structural and Physicochemical Profiling
Understanding the distinction between molecular weight (calculated using the abundance-weighted average of all naturally occurring isotopes) and exact mass (calculated using the mass of the most abundant isotope for each element) is critical. For precise stoichiometric formulations, molecular weight is used. However, for structural elucidation and distinguishing the target from isobaric impurities, the monoisotopic exact mass is the absolute standard[1].
The target compound, detailed in [2], possesses a pyrimidine core modified with a methyl group at the C5 position and a methyl ester at the C6 position.
Quantitative Data Summary
| Parameter | Value | Causality / Analytical Significance |
| Chemical Formula | C₇H₈N₂O₄ | Defines the elemental composition and double bond equivalent (DBE = 5). |
| Molecular Weight | 184.15 g/mol | Utilized for macroscopic stoichiometric calculations and bulk formulation[2]. |
| Monoisotopic Exact Mass | 184.0484 Da | Critical for HRMS identification. Distinguishes the compound from isobaric interferences (e.g., C₈H₁₂N₂O₃, exact mass 184.0848). |
| [M+H]⁺ m/z | 185.0562 | The primary target precursor ion in positive electrospray ionization (ESI+). |
| [M-H]⁻ m/z | 183.0406 | The primary target precursor ion in negative electrospray ionization (ESI-). |
High-Resolution Mass Spectrometry (HRMS) Analytical Workflow
To achieve sub-2 ppm mass accuracy, the analytical workflow must be meticulously designed. The following protocol establishes a self-validating system where instrumental drift and matrix effects are actively neutralized.
Protocol 1: LC-HRMS Sample Preparation and Self-Validating Injection
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Dilution & Matrix Matching : Dissolve 1.0 mg of the reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
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Causality: Methanol ensures the rapid dissolution of the polar pyrimidine core while remaining fully compatible with reverse-phase liquid chromatography.
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Working Solution Preparation : Dilute the stock to 1 µg/mL using a 90:10 Water:Methanol mixture containing 0.1% Formic Acid.
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Causality: Formic acid acts as a potent proton donor, drastically enhancing the ionization efficiency for the[M+H]⁺ species in the ESI source.
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Self-Validating Blank Injection : Inject a solvent blank (90:10 Water:Methanol + 0.1% FA) immediately prior to the sample.
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Causality: This establishes a baseline and definitively proves that any subsequent signal at m/z 185.0562 is native to the sample, ruling out column carryover or system contamination.
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Lock Mass Calibration : Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer during the run.
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Causality: Real-time mass axis correction compensates for thermal or electronic instrumental drift, ensuring the exact mass measurement remains analytically unassailable.
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LC-HRMS analytical workflow for exact mass determination.
Mechanistic Elucidation of MS/MS Fragmentation
While exact mass confirms the elemental formula, tandem mass spectrometry (MS/MS) is required to validate the structural connectivity. Pyrimidine derivatives exhibit highly characteristic fragmentation behaviors, primarily driven by the stability of the heterocyclic ring and the lability of peripheral functional groups[3].
Protocol 2: MS/MS Fragmentation and Structural Elucidation
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Precursor Isolation : Isolate the [M+H]⁺ ion (m/z 185.0562) using a quadrupole isolation window of 1.0 Da.
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Causality: A narrow isolation window prevents co-eluting isobaric contaminants from entering the collision cell, ensuring the resulting MS/MS spectra are purely derived from the target molecule.
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Collision-Induced Dissociation (CID) : Apply a stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV.
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Causality: Stepped collision energy is a self-optimizing technique. Low energy (20 eV) captures fragile peripheral cleavages (e.g., loss of the methyl ester), while high energy (40 eV) forces robust core cleavages (e.g., pyrimidine ring opening).
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Isotopic Fidelity Scoring : Compare the theoretical isotopic distribution of the C₇H₈N₂O₄ formula against the empirical spectrum.
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Causality: Validating the M+1 (m/z 186.0595, ~8% abundance due to ¹³C) and M+2 peaks ensures the absence of hidden co-eluting interferences.
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Fragmentation Causality
Upon activation, the [M+H]⁺ precursor (m/z 185.0562) undergoes two primary competitive pathways:
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Pathway A (Ester Cleavage) : The highly labile methyl ester group at C6 undergoes a neutral loss of Methanol (CH₃OH, 32.0262 Da), yielding a prominent fragment at m/z 153.0300 .
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Pathway B (Retro-Diels-Alder) : Consistent with known [3], the 2,4-dioxo core undergoes a retro-Diels-Alder-like cleavage, resulting in the neutral loss of Isocyanic acid (HNCO, 43.0058 Da) to yield a fragment at m/z 142.0504 .
Proposed MS/MS fragmentation pathways for the target pyrimidine derivative.
Quality Control and Self-Validating Systems (E-E-A-T)
To maintain absolute scientific integrity, any laboratory implementing this guide must adopt a self-validating Quality Control (QC) framework:
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Mass Accuracy Thresholds : The exact mass of the [M+H]⁺ ion must fall within a strict ±3.0 ppm mass error window compared to the theoretical m/z of 185.0562. Any deviation beyond this threshold indicates either instrumental miscalibration or a structurally distinct impurity.
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Orthogonal Validation : Mass spectrometry should not exist in a vacuum. The exact mass data must be orthogonally validated against ¹H-NMR and ¹³C-NMR spectroscopy to confirm the exact positioning of the methyl (C5) and methyl ester (C6) groups, as mass spectrometry alone cannot easily differentiate positional isomers on the pyrimidine ring.
By strictly adhering to exact mass calculations and the self-validating HRMS protocols outlined above, researchers can confidently verify the identity and purity of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate, ensuring downstream success in complex drug development workflows.
References
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National Center for Biotechnology Information (PubChem). "1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid" (Reference for structural class exact mass properties). NIH. URL:[Link]
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Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, Scientific & Academic Publishing, 2014. URL:[Link]
